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molecular formula C8H6Cl2N2O2 B8559656 N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide CAS No. 18711-11-0

N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide

Cat. No. B8559656
M. Wt: 233.05 g/mol
InChI Key: HRMNKWRSPDMLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05990126

Procedure details

A mixture of 3,5-dichloroaniline (10.0 g, 61.7 mmol) in H2O(50 mL), concentrated HCl(12 mL) and 1,4-dioxane (20 mL) was heated to be clear solution, and then added to a mixture of chloral hydrated (10.5 g, 66.9 mmol) and Na2SO4 (66.0 g) in H2O (224 mL) which has been warmed to 50° C. To the above mixture was added hydroxylamine hydrochloride (13.0 g, 180 mmol) in H2O (60 mL), and the mixture was refluxed for 50 mins. After cooling down to room temperature, the insoluble solids was filtered, was washed with excess H2O, and dried in vacuo to provide 12.8 g (89%) of the title compound as a pale yellow solid:
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
224 mL
Type
solvent
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].[O:10]=[CH:11][C:12](Cl)(Cl)Cl.[O-]S([O-])(=O)=O.[Na+].[Na+].Cl.[NH2:24][OH:25]>O.Cl.O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:11](=[O:10])[CH:12]=[N:24][OH:25])[CH:6]=[C:7]([Cl:9])[CH:8]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
66 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
224 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 50 mins
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
FILTRATION
Type
FILTRATION
Details
the insoluble solids was filtered
WASH
Type
WASH
Details
was washed with excess H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)NC(C=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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